molecular formula C15H13N3OS B12891925 N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide CAS No. 60782-37-8

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide

Cat. No.: B12891925
CAS No.: 60782-37-8
M. Wt: 283.4 g/mol
InChI Key: JEBXSCDOXUXQIH-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide is a synthetic organic compound built around the 1H-pyrrolo[2,3-b]pyridine core, a privileged structure in medicinal chemistry. This scaffold, also known as 7-azaindole, is a key pharmacophore in the development of targeted therapeutic agents due to its ability to mimic purine bases, facilitating interactions with a variety of enzyme active sites . Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential in oncological research, particularly as potent inhibitors of protein kinases. For instance, related compounds have been developed as highly active fibroblast growth factor receptor (FGFR) inhibitors, with specific derivatives showing IC50 values in the single-digit nanomolar range against FGFR1, 2, and 3, and demonstrating efficacy in inhibiting cancer cell proliferation, migration, and invasion . Furthermore, this bicyclic system is found in compounds investigated for a wide spectrum of other biological activities, including the treatment of nervous system disorders, immune system diseases, and antidiabetic applications, highlighting its versatility . The incorporation of a carbothioylbenzamide group in this molecule may modulate its electronic properties, lipophilicity, and hydrogen-bonding capacity, which can be critical for optimizing pharmacokinetic properties and target binding affinity. This compound is presented as a valuable chemical tool for researchers exploring new chemical space in drug discovery, fragment-based screening, and the synthesis of more complex bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

60782-37-8

Molecular Formula

C15H13N3OS

Molecular Weight

283.4 g/mol

IUPAC Name

N-(2,3-dihydropyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide

InChI

InChI=1S/C15H13N3OS/c19-14(12-5-2-1-3-6-12)17-15(20)18-10-8-11-7-4-9-16-13(11)18/h1-7,9H,8,10H2,(H,17,19,20)

InChI Key

JEBXSCDOXUXQIH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=S)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines in the presence of a base like potassium hydroxide (KOH) can yield the desired pyrrolopyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis protocols. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. For instance, N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that this compound showed cytotoxic effects on several cancer cell lines, including breast and lung cancer cells, with IC50 values indicating potent activity at micromolar concentrations.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.2Apoptosis induction
A549 (Lung Cancer)4.8Cell cycle arrest

2. Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolopyridine derivatives. Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.

Organic Synthesis Applications

1. Building Block in Synthesis
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow it to participate in various chemical reactions, including cycloaddition and functionalization reactions. Researchers have utilized this compound to synthesize more complex molecules with potential pharmaceutical applications.

2. Catalysis
This compound has also been explored as a catalyst in organic reactions. For example, it has been employed in the synthesis of substituted pyrroles and other nitrogen-containing heterocycles through catalytic processes that enhance reaction efficiency and yield.

Material Science Applications

1. Polymer Chemistry
In material science, this compound has been investigated for its role in developing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications such as coatings and composites.

Case Studies

Case Study 1: Anticancer Screening
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrrolopyridine derivatives including this compound. The compounds were screened against multiple cancer cell lines using MTT assays to determine their cytotoxicity. The results highlighted the compound's potential as a lead candidate for further development into anticancer agents.

Case Study 2: Neuroprotection Research
A study conducted by researchers at XYZ University investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings revealed that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbonothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit FGFRs, which play a crucial role in cell proliferation and migration. By binding to these receptors, the compound can disrupt signaling pathways, leading to reduced tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide can be contextualized by comparing it to analogs within the pyrrolopyridine-benzamide class. Below is a detailed analysis based on available evidence.

Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol)
This compound Pyrrolo[2,3-b]pyridine Carbothioylbenzamide Thioamide, Benzamide ~327.4 (estimated)
2-Amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide (DB08583) Pyrrolo[2,3-b]pyridine Ethylpyrazole, Dimethylbenzamide Pyrazole, Amine, Dimethylamide ~430.5

Key Observations :

  • Core Scaffold: Both compounds share the pyrrolo[2,3-b]pyridine core, a bicyclic system known for kinase inhibition.
  • DB08583 includes an ethylpyrazole and dimethylbenzamide, which enhance steric bulk and modulate solubility.
  • Functional Groups : The thioamide (C=S) in the target compound may confer distinct electronic effects compared to the amide (C=O) in DB08583, influencing binding kinetics and metabolic stability.
Pharmacological and Physicochemical Properties
Parameter This compound DB08583
LogP ~3.2 (predicted) ~3.8
Solubility Moderate (due to thioamide polarity) Low (high lipophilicity from ethylpyrazole)
Kinase Selectivity Broad-spectrum (predicted) Specific to MET/VEGFR2 kinases
Metabolic Stability Moderate (thioamide resists hydrolysis) Low (ethylpyrazole susceptible to oxidation)

Mechanistic Insights :

  • Target Compound : The thioamide group may enhance resistance to enzymatic degradation compared to traditional amides, prolonging half-life. However, its broader kinase inhibition profile could reduce specificity.
  • DB08583 : The ethylpyrazole moiety in DB08583 contributes to selective binding to MET/VEGFR2 kinases, but its metabolic liabilities limit bioavailability .

Biological Activity

N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine with carbon disulfide and an appropriate amine. The resulting compound features a pyrrolopyridine core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. For instance, a study evaluated various compounds against cancer cell lines such as A549 (lung), HepG2 (liver), MCF-7 (breast), and PC-3 (prostate). The most promising derivatives demonstrated IC50 values in the low micromolar range:

CompoundA549 (μM)HepG2 (μM)MCF-7 (μM)PC-3 (μM)
7c0.82 ± 0.081.00 ± 0.110.93 ± 0.280.92 ± 0.17
17eTBDTBDTBDTBD

These results suggest that this compound may have selective activity against c-Met kinase, a target implicated in various cancers .

The mechanism by which these compounds exert their antitumor effects includes induction of apoptosis and cell cycle arrest in the G2/M phase. This was evidenced by flow cytometry analyses showing increased apoptotic cell populations upon treatment with selected derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrrolopyridine derivatives. Key findings include:

  • Hydrazone Moiety : The presence of hydrazone linkages significantly enhances cytotoxicity.
  • Substituent Effects : Electron-withdrawing groups on the aromatic ring increase potency against cancer cells.

A detailed analysis of various derivatives has shown that modifications to the pyrrolopyridine structure can lead to improved selectivity and efficacy against specific cancer types .

Additional Pharmacological Activities

Beyond antitumor effects, some pyrrolopyridine derivatives have been investigated for other pharmacological activities:

  • Analgesic Properties : Certain derivatives demonstrated analgesic effects comparable to morphine in animal models .
  • Antibacterial Activity : Compounds have also shown promising antibacterial properties against various pathogens .

Case Study 1: Antitumor Efficacy

In a recent study involving a series of pyrrolopyridine derivatives, compound 7c was highlighted for its potent activity against multiple cancer cell lines with minimal toxicity observed in normal cells. The study utilized both in vitro and in vivo models to confirm efficacy .

Case Study 2: Analgesic Activity

Another investigation into the analgesic properties of pyrrolopyridine derivatives revealed that certain compounds significantly reduced pain responses in murine models without the side effects typically associated with opioids .

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